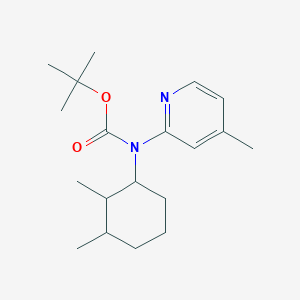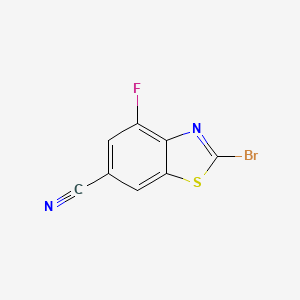![molecular formula C19H21NO B2989700 1-(Cyclopropylmethyl)-2-[(3-phenylphenoxy)methyl]aziridine CAS No. 2418643-67-9](/img/structure/B2989700.png)
1-(Cyclopropylmethyl)-2-[(3-phenylphenoxy)methyl]aziridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Cyclopropylmethyl)-2-[(3-phenylphenoxy)methyl]aziridine, also known as CPMA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. CPMA is a member of the aziridine family, which is known for its diverse biological activities, including anticancer, antiviral, and antibacterial properties.
作用机制
The mechanism of action of 1-(Cyclopropylmethyl)-2-[(3-phenylphenoxy)methyl]aziridine is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division. 1-(Cyclopropylmethyl)-2-[(3-phenylphenoxy)methyl]aziridine has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating caspase enzymes. 1-(Cyclopropylmethyl)-2-[(3-phenylphenoxy)methyl]aziridine may also interfere with viral replication by inhibiting viral DNA synthesis or viral protein synthesis.
Biochemical and Physiological Effects:
1-(Cyclopropylmethyl)-2-[(3-phenylphenoxy)methyl]aziridine has been shown to affect several biochemical and physiological processes in cells. It has been reported to induce oxidative stress, which can lead to DNA damage and cell death. 1-(Cyclopropylmethyl)-2-[(3-phenylphenoxy)methyl]aziridine may also affect the expression of genes involved in cell cycle regulation, apoptosis, and immune response. 1-(Cyclopropylmethyl)-2-[(3-phenylphenoxy)methyl]aziridine has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it may have potential as a chemotherapeutic agent.
实验室实验的优点和局限性
1-(Cyclopropylmethyl)-2-[(3-phenylphenoxy)methyl]aziridine has several advantages for lab experiments, including its synthetic accessibility, high purity, and stability. 1-(Cyclopropylmethyl)-2-[(3-phenylphenoxy)methyl]aziridine can be easily synthesized using a multistep process, and the final product can be purified and characterized using standard methods. 1-(Cyclopropylmethyl)-2-[(3-phenylphenoxy)methyl]aziridine is also stable under a wide range of conditions, which makes it suitable for long-term storage and transportation.
However, 1-(Cyclopropylmethyl)-2-[(3-phenylphenoxy)methyl]aziridine also has some limitations for lab experiments. It is a highly reactive compound and can be toxic to cells at high concentrations. 1-(Cyclopropylmethyl)-2-[(3-phenylphenoxy)methyl]aziridine may also have off-target effects on other cellular processes, which can complicate data interpretation. Therefore, careful dose-response studies and toxicity assays are necessary when using 1-(Cyclopropylmethyl)-2-[(3-phenylphenoxy)methyl]aziridine in lab experiments.
未来方向
There are several future directions for research on 1-(Cyclopropylmethyl)-2-[(3-phenylphenoxy)methyl]aziridine. One area of interest is the development of 1-(Cyclopropylmethyl)-2-[(3-phenylphenoxy)methyl]aziridine derivatives with improved potency and selectivity. 1-(Cyclopropylmethyl)-2-[(3-phenylphenoxy)methyl]aziridine analogs with modifications to the cyclopropylmethyl and phenoxy groups may exhibit enhanced anticancer or antiviral activity. Another area of interest is the elucidation of the mechanism of action of 1-(Cyclopropylmethyl)-2-[(3-phenylphenoxy)methyl]aziridine. Further studies are needed to determine the molecular targets of 1-(Cyclopropylmethyl)-2-[(3-phenylphenoxy)methyl]aziridine and the signaling pathways involved in its biological effects. Finally, 1-(Cyclopropylmethyl)-2-[(3-phenylphenoxy)methyl]aziridine may have potential as a lead compound for the development of new drugs for cancer, viral infections, and bacterial infections. Further studies are needed to evaluate the pharmacokinetics, toxicity, and efficacy of 1-(Cyclopropylmethyl)-2-[(3-phenylphenoxy)methyl]aziridine and its derivatives in animal models and clinical trials.
合成方法
1-(Cyclopropylmethyl)-2-[(3-phenylphenoxy)methyl]aziridine can be synthesized using a multistep process that involves the reaction of cyclopropylmethylamine with 3-phenylphenoxyacetic acid. The reaction is catalyzed by a base such as potassium carbonate, and the final product is obtained through purification and crystallization. The yield of 1-(Cyclopropylmethyl)-2-[(3-phenylphenoxy)methyl]aziridine can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
科学研究应用
1-(Cyclopropylmethyl)-2-[(3-phenylphenoxy)methyl]aziridine has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. 1-(Cyclopropylmethyl)-2-[(3-phenylphenoxy)methyl]aziridine has also been shown to possess antiviral activity against influenza virus, herpes simplex virus, and human immunodeficiency virus. In addition, 1-(Cyclopropylmethyl)-2-[(3-phenylphenoxy)methyl]aziridine has been investigated for its antibacterial activity against Gram-positive and Gram-negative bacteria.
属性
IUPAC Name |
1-(cyclopropylmethyl)-2-[(3-phenylphenoxy)methyl]aziridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO/c1-2-5-16(6-3-1)17-7-4-8-19(11-17)21-14-18-13-20(18)12-15-9-10-15/h1-8,11,15,18H,9-10,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFTFXAZTORSYRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CC2COC3=CC=CC(=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4-(2-Oxopyrrolidin-1-yl)phenyl]prop-2-enoic acid](/img/structure/B2989617.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2989619.png)
![3-(3,4-dimethylphenyl)-N-(4-methoxyphenyl)thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2989621.png)
![5-Methyl-4-phenyl-2-[5-[3-(trifluoromethyl)phenyl]thiophen-2-yl]-1H-imidazole](/img/structure/B2989623.png)
![2-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]quinoline-4-carbonitrile](/img/structure/B2989624.png)
![Racemic-(1R,6S,7R)-Methyl 3-Tosyl-3-Azabicyclo[4.1.0]Heptane-7-Carboxylate](/img/structure/B2989625.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide](/img/structure/B2989626.png)
![2-bromo-N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2989627.png)
![7-(2-chlorophenyl)-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2989629.png)


![5-Methyl-4-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B2989633.png)

